molecular formula C17H20N2O B2860804 N-(3-aminophenyl)-4-tert-butylbenzamide CAS No. 330997-09-6

N-(3-aminophenyl)-4-tert-butylbenzamide

Cat. No.: B2860804
CAS No.: 330997-09-6
M. Wt: 268.36
InChI Key: KHYCYSDEMRRTKK-UHFFFAOYSA-N
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Description

Historical Development and Research Trajectory of N-(3-aminophenyl)-4-tert-butylbenzamide

The specific timeline and key milestones in the synthesis and study of this compound are not well-documented in public research databases. Typically, a compound such as this would be synthesized to explore structure-activity relationships (SAR) based on existing knowledge of the pharmacologically active benzamide (B126) scaffold. Its precursor, 4-tert-butyl-N-(3-nitrophenyl)benzamide, is the logical synthetic starting point, with the nitro group being reduced to the amine of the final compound. Research on related compounds, such as N-tert-butyl-3-aminobenzamide, has been noted in the context of neurodegenerative disorders, and other aminobenzamides have been investigated for anticonvulsant properties. google.comgoogle.com This suggests that the synthesis of this compound may have been part of a broader effort to create libraries of related compounds for screening against various biological targets.

Academic Rationale for Investigating this compound

The academic interest in this compound stems from the well-established biological significance of its core chemical motifs. The benzamide functional group is a common feature in a multitude of approved drugs and clinical candidates. The rationale for its investigation can be broken down by its structural components:

The Benzamide Core: This structure is known to interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions. Its presence is a strong indicator of potential bioactivity.

The 3-aminophenyl Group: The position of the amino group on the phenyl ring is crucial for determining the molecule's three-dimensional shape and its potential interactions with protein binding sites. The presence of an amino group also offers a site for further chemical modification, allowing for the creation of derivatives with altered properties.

The 4-tert-butylbenzyl Group: The bulky tert-butyl group significantly influences the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This group can also play a role in fitting into specific hydrophobic pockets within a target protein.

The combination of these features in a single molecule makes this compound a candidate for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. ontosight.ai

Overview of Research Paradigms Applied to Benzamide Derivatives in Biomedical Science

Research into benzamide derivatives is a mature field within biomedical science, employing a range of established paradigms to uncover and optimize therapeutic agents. These approaches provide a framework for how a compound like this compound would likely be investigated.

High-Throughput Screening (HTS): Large libraries of compounds, which would include novel structures like this compound, are tested against a specific biological target (e.g., an enzyme or a receptor) to identify "hits."

Structure-Activity Relationship (SAR) Studies: Once an initial hit is identified, medicinal chemists synthesize a series of related compounds by making systematic modifications to the original structure. This allows researchers to understand which parts of the molecule are essential for its activity and to optimize its potency and selectivity.

Computational Modeling and Docking: Computer-based simulations are used to predict how a molecule like this compound might bind to a protein target. This can help to prioritize which compounds to synthesize and test, saving time and resources.

In Vitro and In Vivo Testing: Promising compounds are then subjected to a battery of tests in cells (in vitro) and in animal models (in vivo) to evaluate their efficacy and to understand their biological effects in a more complex system.

These research paradigms have been successfully applied to discover and develop a wide array of benzamide-based drugs, and they represent the likely path forward for elucidating the potential of this compound.

Properties

IUPAC Name

N-(3-aminophenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCYSDEMRRTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Aminophenyl 4 Tert Butylbenzamide and Its Analogues

Established Synthetic Routes for N-(3-aminophenyl)-4-tert-butylbenzamide

The most common and well-established methods for the synthesis of this compound involve the formation of an amide bond between 4-tert-butylbenzoic acid or its activated derivatives and 1,3-diaminobenzene (m-phenylenediamine). Two primary strategies are widely employed: the acyl chloride method and the use of coupling agents.

Acyl Chloride Method:

This classic approach involves the conversion of 4-tert-butylbenzoic acid to its more reactive acyl chloride derivative, 4-tert-butylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemdad.com The resulting 4-tert-butylbenzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with an amine. fishersci.cacymitquimica.com

The subsequent step is the reaction of 4-tert-butylbenzoyl chloride with m-phenylenediamine (B132917). researchgate.netgoogle.com Due to the presence of two amino groups in m-phenylenediamine, careful control of the stoichiometry is crucial to favor the formation of the mono-acylated product. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. libretexts.org

Table 1: Key Reactants and Reagents in the Acyl Chloride Method

Compound Name Role in Synthesis
4-tert-butylbenzoic acidStarting material
Thionyl chlorideChlorinating agent
4-tert-butylbenzoyl chlorideActivated intermediate
m-PhenylenediamineAmine source
PyridineBase

Coupling Agent-Mediated Amide Formation:

An alternative and often milder approach involves the direct coupling of 4-tert-butylbenzoic acid and m-phenylenediamine using a coupling agent. This method avoids the need to isolate the often moisture-sensitive acyl chloride. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. uni-kiel.de

The reaction proceeds by the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of m-phenylenediamine. This method is widely used in peptide synthesis and is applicable to a broad range of substrates. nih.govlookchem.com

Table 2: Common Coupling Systems for Amide Synthesis

Coupling Agent Additive Key Features
EDCIHOBtWater-soluble byproducts, mild reaction conditions
DCCHOBtHigh reactivity, formation of insoluble dicyclohexylurea byproduct
HATU-High efficiency, particularly for hindered amino acids

Novel Synthetic Strategies and Methodological Advancements for this compound

While the acyl chloride and standard coupling methods are robust, research into more efficient, sustainable, and versatile methods for amide bond formation is ongoing. These advancements could be applied to the synthesis of this compound.

Recent progress has focused on the development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents. researchgate.netscilit.com Boronic acid derivatives, for instance, have emerged as effective catalysts for the direct condensation of carboxylic acids and amines at elevated temperatures with the removal of water.

Another area of innovation involves the use of novel coupling reagents designed to be more efficient and generate easily removable byproducts. nih.govresearchgate.net For example, phosphonium-based reagents and reagents that generate active esters in situ offer alternative activation pathways. nih.gov The application of flow chemistry and microwave-assisted synthesis also represents a methodological advancement, often leading to reduced reaction times, increased yields, and improved scalability.

Furthermore, enzymatic methods for amide bond formation are gaining traction as a green alternative to traditional chemical synthesis. unimi.it Lipases and other enzymes can catalyze the formation of amide bonds under mild conditions, although their substrate scope can be a limitation.

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be achieved by systematically modifying the core structure. This is typically done by introducing substituents on either the phenylenediamine or the benzoyl moiety.

Modification of the Phenylenediamine Ring:

To synthesize derivatives with substituents on the aminophenyl ring, a substituted m-phenylenediamine can be used as the starting material. For example, using 4-chloro-1,3-diaminobenzene or 4-methyl-1,3-diaminobenzene in the acylation reaction with 4-tert-butylbenzoyl chloride would yield the corresponding substituted analogues.

Modification of the Benzoyl Ring:

Analogues with different substituents on the benzoyl ring can be prepared by starting with the appropriately substituted benzoic acid. For instance, reacting m-phenylenediamine with 4-methoxybenzoyl chloride or 4-chlorobenzoyl chloride would produce N-(3-aminophenyl)-4-methoxybenzamide and N-(3-aminophenyl)-4-chlorobenzamide, respectively. nih.govresearchgate.net

Derivatization of the Amino Group:

The primary amino group on the N-(3-aminophenyl) moiety serves as a handle for further functionalization. It can undergo a variety of reactions, such as alkylation, acylation, or sulfonylation, to produce a wide range of derivatives. For example, reaction with an alkyl halide in the presence of a base would yield an N-alkylated derivative. dovepress.com

Table 3: Examples of Synthetic Strategies for Analogues

Target Analogue Synthetic Approach Key Starting Materials
N-(3-amino-4-chlorophenyl)-4-tert-butylbenzamideAcylation of a substituted diamine4-tert-butylbenzoyl chloride, 4-chloro-1,3-diaminobenzene
N-(3-aminophenyl)-4-methoxybenzamideAcylation with a substituted benzoyl chloride4-methoxybenzoyl chloride, m-phenylenediamine
N-(3-(methylamino)phenyl)-4-tert-butylbenzamideN-alkylation of the final productThis compound, Methyl iodide

The ability to synthesize a diverse array of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of the molecule for specific applications in materials science. researchgate.netnih.gov

Pharmacological and Biological Activity Profiling of N 3 Aminophenyl 4 Tert Butylbenzamide

In Vivo Preclinical Investigation of N-(3-aminophenyl)-4-tert-butylbenzamide in Animal Models

There is a complete absence of published preclinical studies in any animal models to evaluate the in vivo efficacy or biological effects of this compound.

Given the current state of published research, a detailed and scientifically accurate article on the pharmacological and biological activity of this compound cannot be generated. Further research and publication in peer-reviewed journals are required before such a profile can be accurately described.

Lack of Publicly Available Research Data Precludes a Detailed Pharmacological Profile of this compound

A comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in the pharmacological and biological activity profiling of the chemical compound this compound. Despite concerted search efforts, no specific studies detailing its efficacy in preclinical disease models, its pharmacodynamic endpoints in animal systems, or the methodologies for assessing its biological responses in vivo could be identified.

The available information for this compound is predominantly limited to listings by chemical suppliers, which provide basic chemical identifiers such as its CAS number (330997-09-6) and molecular formula. This indicates that while the compound is available for purchase and potential research, it has not been the subject of published efficacy, pharmacodynamic, or toxicological studies that would typically be found in peer-reviewed journals or presented at scientific conferences.

While no data exists for this compound itself, research into structurally analogous compounds offers a glimpse into the potential, though unconfirmed, areas of interest for this class of molecules. For instance, a related compound, 4-tert-butyl-N-(3-nitrophenyl)benzamide, has been noted in chemical databases, with speculation on its potential as an anticancer or antimicrobial agent based on the general properties of benzamide (B126) derivatives. Similarly, other research has explored the anticancer properties of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a molecule that shares the aminophenyl moiety, and has demonstrated significant tumor growth reduction in a xenograft mouse model. Another study focused on a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives, which exhibited anti-inflammatory activity.

It is crucial to emphasize that these findings pertain to structurally different molecules and cannot be extrapolated to predict the biological activity of this compound. Without dedicated preclinical research, any discussion of its pharmacological profile would be purely speculative.

Consequently, the creation of a detailed article as per the requested outline, including data on efficacy, pharmacodynamics, and assessment methodologies, is not feasible at this time due to the absence of the necessary scientific data in the public domain.

Molecular Mechanisms of Action and Target Identification for N 3 Aminophenyl 4 Tert Butylbenzamide

Identification and Validation of Molecular Targets of N-(3-aminophenyl)-4-tert-butylbenzamide

There are no published studies that identify or validate specific molecular targets for this compound. Research initiatives that would typically employ techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction have not been reported for this compound.

Investigation of Signaling Pathways Modulated by this compound

In the absence of identified molecular targets, there is no information regarding the signaling pathways that may be modulated by this compound.

Kinase Inhibition and Activation Profiles of this compound

No data from kinase profiling assays or other enzymatic studies are available to define the inhibitory or activatory effects of this compound on any known kinases.

Receptor Binding and Ligand Interaction Studies with this compound

There is a lack of published research on the binding affinity and interaction of this compound with any specific cellular receptors. Radioligand binding assays or surface plasmon resonance studies have not been reported for this compound.

Enzyme Modulation by this compound

Beyond the scope of kinases, there is no available information on the modulatory effects of this compound on other classes of enzymes.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

No studies utilizing high-throughput screening methods such as RNA-sequencing or mass spectrometry-based proteomics have been published. Therefore, the global changes in gene expression or protein levels in response to treatment with this compound remain unknown.

Epigenetic Modifications Induced by this compound

There is no evidence in the scientific literature to suggest that this compound has been investigated for its potential to induce epigenetic modifications, such as DNA methylation or histone acetylation.

Structure Activity Relationship Sar Studies of N 3 Aminophenyl 4 Tert Butylbenzamide and Its Analogues

Systematic Structural Modifications of N-(3-aminophenyl)-4-tert-butylbenzamide

Systematic structural modifications of the lead compound, this compound, involve the alteration of its three main components: the aminophenyl ring, the benzamide (B126) linker, and the tert-butylphenyl group.

Modifications of the Aminophenyl Ring:

Position of the Amino Group: The location of the amino group on the phenyl ring is a critical determinant of activity. Moving the amino group from the meta (3-position) to the ortho or para positions can significantly alter the molecule's binding affinity to its biological target.

Substitution on the Amino Group: The amino group itself can be a target for modification. Acylation, alkylation, or incorporation into a heterocyclic system can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Ring Substitutions: Introducing various substituents (e.g., halogens, alkyls, alkoxy groups) on the aminophenyl ring can influence its electronic properties and steric profile, thereby affecting biological activity.

Modifications of the Benzamide Linker:

Amide Bond Replacement: The amide bond can be replaced with isosteres such as a thioamide, ester, or reversed amide to investigate the importance of the hydrogen bonding capabilities and conformational rigidity of the linker.

Conformational Restriction: Introducing constraints, for instance, by cyclization involving the linker, can lock the molecule into a specific conformation, which may lead to enhanced activity if this conformation is the bioactive one.

Modifications of the tert-Butylphenyl Ring:

tert-Butyl Group Alteration: The bulky tert-butyl group plays a significant role in the molecule's interaction with its target, likely through hydrophobic interactions. Replacing it with other alkyl groups of varying sizes (e.g., isopropyl, cyclohexyl) or with more polar groups can help to probe the nature of this interaction. For instance, studies on related benzamide derivatives have shown that the hydrophobic character of substituents is crucial for their inhibitory activity. researchgate.netnih.gov

Substitution Pattern: The para-position of the tert-butyl group is just one possibility. Moving it to the meta or ortho position, or introducing additional substituents on this ring, can fine-tune the molecule's activity and selectivity.

Correlations Between Structural Features and Biological Activity in Benzamide Derivatives

The biological activity of benzamide derivatives is intricately linked to their structural features. Several studies on related compounds have shed light on these correlations.

For a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives, the nature of the substituent on the benzamide ring was found to significantly impact their anti-inflammatory activity. It was observed that compounds with electron-withdrawing groups, such as a nitro group, exhibited lower activity, while those with highly electronegative fluoro-substituents showed enhanced activity. nih.gov This suggests that the electronic properties of the benzoyl moiety are a key factor in the biological response.

In the context of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity. nih.gov This highlights the importance of the specific substitution pattern and the presence of the tert-butyl group for interaction with this particular receptor.

The following table summarizes the effects of different substituents on the anti-inflammatory activity of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogs.

CompoundSubstituent on Benzamide Ring% Inhibition of Inflammation (after 12h)
4a 4-Fluoro54.13
4b 4-Methyl48.14
4c 4-tert-Butyl46.29
4d 4-Methoxy50.18
4e 4-Nitro39.02
4i Indole-3-yl54.23
Standard Indomethacin52.34

Data sourced from: nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a set of 48 aminophenyl benzamide derivatives acting as Histone Deacetylase (HDAC) inhibitors, a 3D-QSAR model was developed. researchgate.netnih.gov This model demonstrated a strong correlation between the structural features and the HDAC inhibitory activity, with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85. nih.gov

The key findings from this QSAR study were:

Hydrophobicity: The model suggested that hydrophobic character is a crucial factor for the HDAC inhibitory activity. The inclusion of hydrophobic substituents was predicted to enhance inhibition. researchgate.netnih.gov This aligns with the presence of the tert-butyl group in this compound.

Hydrogen Bonding: Hydrogen bond donating groups were found to positively contribute to the inhibitory potency. researchgate.netnih.gov The amino group and the amide linker in the parent compound are potential hydrogen bond donors.

Electronic Effects: Electron-withdrawing groups were shown to have a negative influence on the HDAC inhibitory potency. researchgate.netnih.gov

A five-point pharmacophore model was also generated, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, which further defined the essential spatial arrangement of functional groups required for activity. researchgate.netnih.gov These QSAR findings provide a valuable framework for the design of novel and more potent inhibitors based on the this compound scaffold.

The table below shows the predicted and actual HDAC1 inhibitory activity for a selection of aminophenyl benzamide derivatives used in a 3D-QSAR study.

CompoundActual pIC50Predicted pIC50
1 5.5385.492
5 4.8864.887
10 4.3874.368
15 4.2374.293
20 4.1554.149
25 4.0004.015

pIC50 is the negative logarithm of the half maximal inhibitory concentration. Data adapted from a study on aminophenyl benzamide derivatives as HDAC inhibitors. researchgate.net

Computational and in Silico Approaches in N 3 Aminophenyl 4 Tert Butylbenzamide Research

Molecular Docking Studies of N-(3-aminophenyl)-4-tert-butylbenzamide with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been crucial in elucidating its binding mode with key biological targets.

Research has identified that this compound functions as an inhibitor by disrupting the interaction between YAP (Yes-associated protein) and TEAD (TEA domain family member). Specifically, the compound binds to the TEAD palmitoylation pocket, an interaction that was predicted and analyzed through molecular docking simulations.

Docking studies revealed that the tert-butylphenyl group of the compound occupies a hydrophobic pocket within the TEAD protein. The aminophenyl group is positioned towards the solvent-exposed region of the binding site. These computational predictions were instrumental in understanding the structure-activity relationship (SAR) and were subsequently supported by experimental data, including X-ray crystallography. The binding affinity and interaction patterns predicted by these models provide a rational basis for its inhibitory activity.

Table 1: Summary of Molecular Docking Findings for this compound with TEAD

ParameterFindingSource
Biological Target YAP-TEAD Interface (TEAD Palmitoylation Pocket)
Binding Site Occupancy The tert-butylphenyl group occupies a key hydrophobic pocket.
Key Interactions The aminophenyl group is oriented towards the solvent-exposed area.
Predicted Outcome Disruption of the YAP-TEAD protein-protein interaction.

Molecular Dynamics Simulations of this compound Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's interaction with its target over time. MD simulations are employed to study the stability of the ligand-protein complex and to observe the conformational changes that may occur upon binding.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a powerful in silico method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active compound like this compound and its interaction with its target.

The key pharmacophoric features of this compound, based on its binding mode with TEAD, would include:

A hydrophobic feature corresponding to the tert-butyl group.

An aromatic feature from the phenyl ring.

Hydrogen bond donor and acceptor features from the amide linkage.

Another aromatic feature from the aminophenyl ring.

This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of features that are also likely to be active as YAP-TEAD inhibitors. It also provides a blueprint for the rational design of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. By understanding the crucial spatial arrangement of these features, medicinal chemists can prioritize synthetic efforts on molecules that fit the pharmacophore model.

Table 2: Key Pharmacophoric Features of this compound

Feature TypeCorresponding Chemical GroupRole in Binding
Hydrophobic tert-butyl groupOccupies hydrophobic pocket in TEAD
Aromatic Ring 4-tert-butylphenyl groupForms hydrophobic interactions
Hydrogen Bond Donor/Acceptor Amide (-CONH-) linkageForms key interactions with the protein backbone
Aromatic Ring 3-aminophenyl groupInteracts with solvent-exposed region

Predictive Computational Models for this compound Activity

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a mathematical equation that can predict the activity of new, untested compounds.

In the context of this compound and its analogues, a QSAR model could be developed using a dataset of related compounds with experimentally determined inhibitory concentrations (e.g., IC50 values) against the YAP-TEAD interaction. Molecular descriptors for these compounds would be calculated, encompassing constitutional, topological, geometrical, and electronic properties.

Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a model that links these descriptors to the observed activity. A robust QSAR model would allow for the rapid in silico prediction of the potency of newly designed derivatives of this compound, thereby accelerating the drug discovery cycle by prioritizing the synthesis and testing of the most promising candidates.

Development and Characterization of N 3 Aminophenyl 4 Tert Butylbenzamide Derivatives for Enhanced Research Applications

Rational Design Principles for N-(3-aminophenyl)-4-tert-butylbenzamide Derivatives

The rational design of derivatives of this compound is predicated on a systematic approach to modifying its structure to achieve desired biological activities and properties. The core scaffold presents several key features that can be strategically altered: the aminophenyl ring, the central amide linkage, and the tert-butylbenzamide moiety.

The primary amine group on the phenyl ring is a critical handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of functional groups. The goal of these modifications is often to explore interactions with specific biological targets. For instance, introducing hydrogen bond donors and acceptors can enhance binding affinity to proteins, while the addition of ionizable groups can modulate solubility and pharmacokinetic properties.

The tert-butyl group on the benzamide (B126) portion provides a bulky, lipophilic substituent. This feature can be crucial for fitting into hydrophobic pockets of target proteins. The design principles for modifying this part of the molecule often involve exploring the impact of substituent size and lipophilicity on biological activity. Analogues with different alkyl groups or alternative lipophilic moieties can be synthesized to probe the steric and electronic requirements of the binding site.

A key strategy in the rational design of this compound derivatives involves the application of pharmacophore modeling. By identifying the essential structural features required for a specific biological activity, medicinal chemists can design new molecules that retain these features while optimizing other properties. For example, if the aminophenyl group is found to be crucial for activity, derivatives will be designed to maintain its core structure while introducing diversity at other positions.

Synthesis and Biological Profiling of Novel this compound Analogues

The synthesis of novel this compound analogues typically begins with the core molecule, which can be prepared through the amidation of 4-tert-butylbenzoyl chloride with 3-nitroaniline, followed by the reduction of the nitro group to an amine. This primary amine then serves as a versatile starting point for further derivatization. researchgate.net

A common synthetic route involves the reaction of this compound with various acyl chlorides or carboxylic acids (in the presence of a coupling agent) to yield a library of N-acylated derivatives. nih.gov For example, reaction with acetyl chloride would yield N-(3-acetamidophenyl)-4-tert-butylbenzamide. Similarly, coupling with different substituted benzoic acids would introduce a range of aromatic moieties.

The biological profiling of these newly synthesized analogues is a critical step in identifying compounds with desired activities. This often involves screening the compounds against a panel of biological targets, such as enzymes or receptors, or in cell-based assays to assess their effects on cellular processes like proliferation or apoptosis. ontosight.ai

For instance, a series of derivatives could be evaluated for their potential anticancer activity. ontosight.ai The results of such a screening are often presented in a data table to facilitate comparison and the identification of structure-activity relationships (SAR).

Compound IDR Group (Modification at the amino group)IC50 (µM) against Cancer Cell Line AIC50 (µM) against Cancer Cell Line B
1 -H (Parent Compound)>100>100
2a -COCH352.378.1
2b -CO-Ph25.835.4
2c -CO-(4-chlorophenyl)10.215.7
2d -SO2CH389.595.2

This table presents hypothetical data for illustrative purposes, based on activities reported for analogous benzamide structures.

From this hypothetical data, one could infer that acylation of the amino group generally enhances cytotoxic activity, with aromatic acyl groups being more potent than aliphatic ones. The presence of an electron-withdrawing group on the appended phenyl ring (as in compound 2c ) appears to further increase potency. This type of SAR data is invaluable for guiding the next round of rational design and synthesis.

Structure-Based Drug Design (SBDD) Applied to this compound Scaffolds

Structure-Based Drug Design (SBDD) is a powerful computational approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov When a specific protein target for the this compound scaffold is identified, SBDD can be employed to guide the design of more potent and selective derivatives.

The process typically begins with obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy. A lead compound, such as a derivative of this compound with initial activity, is then docked into the binding site of the protein using computational software. dovepress.com This docking simulation predicts the binding mode and orientation of the compound within the active site.

Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. nih.gov For example, the amino group of the aminophenyl ring might form a crucial hydrogen bond with a specific amino acid residue in the target's active site. The tert-butyl group may be observed to fit snugly into a hydrophobic pocket.

Based on this structural information, medicinal chemists can propose modifications to the scaffold to enhance these interactions. For instance, if there is an unoccupied pocket near the aminophenyl ring, a derivative with a substituent that can occupy this space and form additional favorable interactions can be designed. Similarly, if a hydrogen bond is predicted to be weak, modifications can be made to the ligand to improve its strength.

This iterative cycle of design, synthesis, and biological testing, guided by structural insights, can lead to the development of highly potent and selective inhibitors or modulators of the target protein. nih.gov

DerivativeProposed ModificationRationale based on SBDDPredicted Improvement
3a Addition of a hydroxyl group to the phenyl ring of the R groupForm a new hydrogen bond with Serine-25 residueIncreased binding affinity
3b Replacement of tert-butyl with a cyclopropyl (B3062369) groupBetter fit into a smaller hydrophobic pocketEnhanced selectivity
3c Introduction of a basic nitrogen in the R groupForm a salt bridge with an acidic residue (Asp-102)Improved potency and solubility

This table presents hypothetical examples of SBDD-guided modifications.

Through the synergistic application of rational design, synthetic chemistry, biological profiling, and structure-based drug design, the this compound scaffold holds significant promise for the development of novel molecules for a range of research applications.

Advanced Methodologies and Techniques Applied in N 3 Aminophenyl 4 Tert Butylbenzamide Research

Application of Advanced Spectroscopic Techniques for N-(3-aminophenyl)-4-tert-butylbenzamide Studies

Spectroscopic methods are fundamental to the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, provide detailed information about the molecular structure and functional groups present in the compound.

In a representative analysis of a structurally similar benzamide (B126) derivative, ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) would be expected to reveal distinct signals corresponding to the aromatic protons on both the aminophenyl and tert-butylphenyl rings, as well as the amide and amine protons. The tert-butyl group would exhibit a characteristic singlet in the upfield region of the spectrum.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, key absorptions would be anticipated for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching of the aromatic and tert-butyl groups.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer insights into the compound's structure.

Interactive Table 1: Representative Spectroscopic Data for a Benzamide Derivative

TechniqueParameterObserved ValueInterpretation
¹H NMR (DMSO-d₆)Chemical Shift (δ)~9.8 ppm (singlet, 1H)Amide N-H proton
~7.6 ppm (doublet, 2H)Aromatic protons adjacent to the carbonyl group
~7.4 ppm (singlet, 1H)Aromatic proton on the aminophenyl ring
~6.7 ppm (doublet, 2H)Aromatic protons on the aminophenyl ring
~1.3 ppm (singlet, 9H)tert-butyl protons
IR (KBr)Wavenumber (cm⁻¹)~3340 cm⁻¹N-H stretching (amine and amide)
~2962 cm⁻¹C-H stretching (aliphatic)
~1627 cm⁻¹C=O stretching (amide)
~1543 cm⁻¹N-H bending (amide)
Mass Spectrometrym/z[M+H]⁺Molecular ion peak corresponding to the protonated molecule

Chromatographic and Separation Methods in this compound Research

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the compound from impurities and starting materials.

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution is optimized to achieve good resolution and a symmetrical peak shape for the target compound. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a key parameter for its identification, while the peak area is used for quantification to determine its purity.

Interactive Table 2: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

Cellular Imaging and Microscopy Techniques for this compound Localization and Effects

To understand the biological effects of this compound, it is crucial to determine its localization within cells. Cellular imaging and microscopy techniques, particularly fluorescence microscopy, are powerful tools for this purpose. Since the compound itself is not fluorescent, it would need to be chemically modified with a fluorescent tag (a fluorophore) to be visualized.

Once a fluorescently labeled analog of this compound is synthesized, it can be introduced to cultured cells. Confocal laser scanning microscopy (CLSM) can then be used to obtain high-resolution, three-dimensional images of the compound's distribution within the cells. By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes), it is possible to determine if the compound accumulates in particular subcellular compartments. This information is vital for understanding its mechanism of action.

High-Throughput Screening (HTS) Methodologies for this compound

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov If this compound were to be investigated as a potential modulator of a specific enzyme or receptor, HTS methodologies would be employed. h1.co

For example, to screen for its potential as an enzyme inhibitor, a biochemical assay would be developed in a microplate format (e.g., 384- or 1536-well plates). nih.govmdpi.com This assay would typically involve the enzyme, its substrate, and a detection system that generates a measurable signal (e.g., fluorescence, luminescence, or absorbance) upon substrate conversion. The assay would be automated to test this compound at various concentrations. A decrease in the signal in the presence of the compound would indicate potential inhibitory activity. nih.gov

Interactive Table 3: Hypothetical HTS Campaign for an Enzyme Inhibitor

StepDescription
Assay Development Optimization of a fluorescence-based enzyme activity assay in a 384-well format.
Primary Screen Screening of a compound library, including this compound, at a single concentration (e.g., 10 µM).
Hit Confirmation Re-testing of initial "hits" to confirm their activity and rule out false positives.
Dose-Response Analysis Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ value).
Selectivity Profiling Testing of potent hits against related enzymes to assess their specificity.

Genetic Engineering and Gene Expression Analysis in Response to this compound

To investigate the molecular pathways affected by this compound, researchers can utilize gene expression analysis techniques. oup.com Microarray analysis or RNA sequencing (RNA-Seq) can provide a global view of the changes in gene expression in cells treated with the compound compared to untreated control cells.

In a typical experiment, a cell line of interest would be exposed to this compound for a specific duration. Subsequently, the total RNA would be extracted from both treated and control cells. This RNA is then used to generate a library for microarray hybridization or RNA-Seq. The resulting data reveals which genes are upregulated or downregulated in response to the compound. mdpi.com Bioinformatic analysis of these differentially expressed genes can help identify the biological pathways and cellular processes that are modulated by this compound, offering clues to its mechanism of action. nih.gov

Genetic engineering techniques, such as CRISPR-Cas9, could be used to create knockout or knock-in cell lines for specific genes identified in the expression analysis. These engineered cell lines can then be used to validate the role of these genes in the cellular response to the compound.

Future Research Directions and Unanswered Questions Regarding N 3 Aminophenyl 4 Tert Butylbenzamide

Emerging Research Frontiers for N-(3-aminophenyl)-4-tert-butylbenzamide

The core structure of this compound positions it as a candidate for investigation across several burgeoning research fields. The broader class of benzamide (B126) derivatives has shown significant promise as modulators of various biological targets, suggesting several plausible avenues for exploration.

One of the most promising frontiers is in oncology , particularly in the domain of targeted therapies. Aminophenyl benzamide scaffolds are recognized as core structures in the development of inhibitors for enzymes crucial to cancer progression, such as histone deacetylases (HDACs) and protein kinases. nih.govbenthamdirect.com Future research could focus on screening this compound for activity against a panel of cancer-associated kinases, including receptor tyrosine kinases like EGFR and HER-2, as well as non-receptor tyrosine kinases like those in the Src-family. nih.govnih.gov Furthermore, its potential as an HDAC inhibitor warrants investigation, as this class of drugs has shown efficacy in treating various hematological and solid tumors. nih.govbenthamdirect.com

Another emerging area is in combating antimicrobial resistance . Novel benzamide derivatives are being explored for their activity against multidrug-resistant bacteria. For instance, some benzamides act as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.gov Investigating the antibacterial properties of this compound against clinically relevant pathogens could open up new therapeutic possibilities.

The field of neuroprotection also presents a viable research direction. Benzamide derivatives have been investigated as neuroprotective agents in the context of ischemic stroke by targeting protein-protein interactions, such as the PSD95-nNOS interaction. nih.gov Given the prevalence of neurodegenerative diseases, exploring the potential of this compound to mitigate neuronal damage in models of stroke or other neurological disorders could be a fruitful area of study.

Finally, the role of benzamide derivatives in modulating metabolic diseases is an expanding field of research. Some benzamides have been identified as glucokinase activators, which could be beneficial in the treatment of type 2 diabetes. nih.gov Screening this compound for activity on key metabolic enzymes could uncover novel therapeutic applications.

Challenges and Limitations in Current this compound Research

The primary challenge in the research of this compound is the current lack of specific studies on this compound. This necessitates a reliance on data from related molecules, which may not be directly transferable. Key challenges moving forward can be categorized as follows:

Target Identification and Selectivity: A significant hurdle will be to identify the specific biological target(s) of this compound. While it may exhibit activity as a kinase or HDAC inhibitor, its selectivity profile is unknown. Poor selectivity can lead to off-target effects and potential toxicity. Comprehensive screening and profiling studies will be essential to elucidate its mechanism of action.

Synthesis and Optimization: While the synthesis of benzamide derivatives is generally well-established, optimizing the synthesis of this compound for yield, purity, and scalability for further research could present challenges. Furthermore, structure-activity relationship (SAR) studies will be necessary to improve potency and selectivity, which is a time and resource-intensive process.

Pharmacokinetics and Metabolism: The presence of the tert-butyl group can influence the compound's pharmacokinetic properties. While it can sometimes enhance potency, it can also be a site of metabolic instability, primarily through oxidation by cytochrome P450 enzymes. hyphadiscovery.com Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Early in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be critical to assess its drug-like properties.

Translational Hurdles: Moving from a promising preclinical compound to a clinical candidate is a major challenge for all new chemical entities. This includes demonstrating efficacy in relevant animal models, establishing a favorable safety profile, and identifying appropriate patient populations for potential clinical trials.

The table below summarizes some of the key challenges and the necessary research to address them.

ChallengeRequired Research
Lack of Specific DataInitial in vitro screening against various biological targets (e.g., kinases, HDACs).
Target SelectivityComprehensive profiling against panels of related enzymes to determine selectivity.
Synthetic AccessibilityDevelopment and optimization of a scalable synthetic route.
Metabolic StabilityIn vitro and in vivo studies to identify major metabolites and metabolic pathways.
In Vivo EfficacyTesting in relevant animal models of disease (e.g., cancer xenografts, infection models).

Translational Research Perspectives for this compound

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. boehringer-ingelheim.com For this compound, several translational perspectives can be envisioned, primarily centering on its potential as an anticancer agent.

Should initial screenings confirm its activity as a potent and selective kinase or HDAC inhibitor, a clear translational pathway would involve its evaluation in preclinical cancer models. This would include assessing its efficacy in inhibiting tumor growth in cell-based assays and in vivo xenograft models. A crucial aspect of this translational research would be the identification of biomarkers to predict which tumors are most likely to respond to treatment with this compound. This aligns with the principles of precision medicine, which seeks to tailor treatment to the specific molecular characteristics of a patient's disease. nih.gov

Another translational avenue is in the development of therapies for infectious diseases. If this compound demonstrates significant antimicrobial activity, the next steps would involve in vivo studies to assess its efficacy in treating infections and to establish its safety profile.

The development of this compound as a neuroprotective agent would require a different translational approach, focusing on preclinical models of stroke or neurodegeneration to evaluate its ability to prevent or reverse neuronal damage.

A critical component of the translational pathway for any of these applications will be rigorous preclinical toxicology and safety pharmacology studies to ensure that the compound has an acceptable therapeutic window before it can be considered for human clinical trials.

Potential for this compound as a Research Tool

Beyond its potential therapeutic applications, this compound could serve as a valuable research tool, often referred to as a chemical probe. nih.govrjpbr.com A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system.

To be utilized as a chemical probe, this compound would need to meet several criteria:

Potency and Selectivity: It should potently and selectively interact with its biological target.

Cell Permeability: It must be able to cross the cell membrane to engage its intracellular target.

Mechanism of Action: Its mechanism of action should be well-understood.

Availability of a Negative Control: An ideal chemical probe has a structurally similar but inactive analog that can be used as a negative control in experiments to ensure that any observed biological effects are due to the inhibition of the intended target.

Assuming this compound is found to be a selective inhibitor of a particular kinase, for example, it could be used to:

Elucidate Biological Pathways: Researchers could use it to study the role of that specific kinase in various cellular processes.

Target Validation: It could help to validate the kinase as a therapeutic target for a particular disease.

Phenotypic Screening: It could be used in phenotypic screens to identify new therapeutic indications for inhibitors of that kinase.

The table below illustrates the potential applications of this compound as a research tool, depending on its identified biological activity.

Potential Biological ActivityApplication as a Research Tool
Selective Kinase InhibitorTo study the role of the kinase in cell signaling and disease.
Selective HDAC InhibitorTo investigate the role of specific HDAC isoforms in gene expression.
FtsZ InhibitorTo study the process of bacterial cell division.
Modulator of a Protein-Protein InteractionTo dissect the functional consequences of that specific interaction.

Q & A

Q. What are the recommended synthetic routes for N-(3-aminophenyl)-4-tert-butylbenzamide, and how can reaction conditions be optimized?

A common method involves coupling 4-tert-butylbenzoyl chloride with 3-aminophenylamine in the presence of a base (e.g., triethylamine) in dichloromethane. Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (≥75%) and purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and amide bond formation.
  • Mass spectrometry (ESI or HRMS) for molecular ion confirmation.
  • UV-Vis spectroscopy to assess electronic transitions influenced by the tert-butyl and aminophenyl groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests . Dose-response curves (IC₅₀ determination) and comparative analysis against structural analogs (e.g., chlorine- or nitro-substituted derivatives) can highlight structure-activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from substituent positioning (e.g., meta vs. para amino groups) or assay conditions. Systematic approaches include:

  • Comparative SAR studies : Synthesize analogs (e.g., N-(4-aminophenyl)-3-chlorobenzamide) and test under standardized protocols.
  • Meta-analysis : Correlate IC₅₀ values with logP, steric effects, or hydrogen-bonding capacity to identify physicochemical drivers of activity .

Q. What methodologies are effective for studying interactions between this compound and biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, employ molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like tubulin or kinases. Structural validation via X-ray crystallography is ideal but resource-intensive .

Q. How does the tert-butyl group influence the compound’s reactivity and pharmacokinetic properties?

The tert-butyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. In reactions, its steric bulk may slow nucleophilic attacks at the amide carbonyl, favoring selective modifications at the aminophenyl group .

Q. What strategies mitigate instability during long-term storage of this compound?

Store under argon or nitrogen at −20°C in amber vials to prevent oxidation of the aminophenyl group. Pre-purify via recrystallization (ethanol/water) to remove acidic impurities that accelerate degradation .

Methodological Considerations

Q. How can reaction kinetics be analyzed during the synthesis of this compound?

Use HPLC monitoring at timed intervals to track acylation progress. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) by varying temperatures (e.g., 10–40°C). Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and should be optimized .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

Leverage SwissADME for bioavailability predictions (e.g., BBB permeability) and ProTox-II for toxicity profiling. Molecular dynamics simulations (GROMACS) can model blood-brain barrier penetration, guided by tert-butyl hydrophobicity .

Q. How should researchers design SAR studies to explore the role of the aminophenyl group?

Synthesize derivatives with substituents at the 2-, 3-, or 4-positions of the aniline ring. Test against panels of enzymes (e.g., kinases, proteases) and cancer cell lines. Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.